molecular formula C7H9F3O3 B1586539 Ethyl 2-methyl-4,4,4-trifluoroacetoacetate CAS No. 344-00-3

Ethyl 2-methyl-4,4,4-trifluoroacetoacetate

Cat. No. B1586539
CAS RN: 344-00-3
M. Wt: 198.14 g/mol
InChI Key: YLRGPBKEZVHOAW-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (EMTFA) is an organic compound that has many applications in the chemical and pharmaceutical industries. It is a colorless, volatile liquid with a pungent odor and a boiling point of 54°C. It is used in the synthesis of various drugs and pharmaceuticals as well as in the production of pesticides and herbicides. It is also used in the synthesis of polymers, catalysts, and other materials.

Scientific Research Applications

Synthesis and Biological Activity

Ethyl 4,4,4-trifluoroacetoacetate serves as a starting material in the synthesis of novel 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivatives. These compounds exhibit fungicidal and insecticidal activities, highlighting the compound's role in developing agricultural chemicals. For instance, one derivative showed significant fungicidal activity against tomato late blight, while others demonstrated insecticidal activity against the potato leafhopper (Liu, Li, & Zhong, 2004).

Enantiopure Chirons Synthesis

Ethyl-4,4,4-trifluoroacetoacetate (ETFAA) is identified as a powerful building block for synthesizing enantiopure chirons, which are crucial for producing trifluoromethyl-β-amino acids. The process involves new transformations that yield a series of chirons bearing both a trifluoromethyl group and an amino moiety, obtained optically pure through a resolution procedure (Michaut, Metz, Paris, & Plaquevent, 2007).

Enantioselective Hydrogenation

Ethyl 4,4,4-trifluoroacetoacetate is also employed in the enantioselective hydrogenation of trifluoromethyl ketones, leading to the synthesis of various α,α,α-trifluoromethyl alcohols. This method achieved a high enantiomeric excess of up to 90%, demonstrating the compound's utility in producing chiral alcohols (Arx, Mallát, & Baiker, 2000).

Atmospheric Photooxidation

In atmospheric chemistry research, ethyl trifluoroacetate, a related compound, has been studied for its role in the photooxidation process, leading to the formation of fluorocarboxylic acids. This research provides insights into atmospheric reactions and potential environmental impacts of fluoroacetates (Blanco, Bejan, Barnes, Wiesen, & Teruel, 2010).

Low-Temperature Applications in Lithium-Ion Batteries

The suitability of trifluoroacetate (with ethyl trifluoroacetate as a specific example) as a co-solvent in lithium-ion battery electrolytes for low-temperature applications has been explored. This research indicates the importance of carbon-chain length in trifluoroacetates for optimizing electrolyte performance at low temperatures (Lu, Xie, Pan, Chen, & Zheng, 2013).

properties

IUPAC Name

ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3/c1-3-13-6(12)4(2)5(11)7(8,9)10/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRGPBKEZVHOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371911
Record name Ethyl 2-methyl-4,4,4-trifluoroacetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-4,4,4-trifluoroacetoacetate

CAS RN

344-00-3
Record name Ethyl 2-methyl-4,4,4-trifluoroacetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-methyl-4,4,4-trifluoroacetoacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium hydride (7.05 g of a 50% oil dispersion, 0.15 mol) was washed 3 times with 25 ml of dimethoxyethane to remove the oil and then suspended in 220 ml of dimethoxyethane, under an argon atmosphere and cooled in an ice bath. A solution of ethyl 3-keto-4,4,4-trifluorobutanoate (25.77 g, 0.14 mol) in 25 ml of dimethoxyethane was added dropwise from an addition funnel to the stirred suspension. After the addition was completed, the cooling bath was removed and the reaction mixture stirred for 30 minutes past the cessation of hydrogen gas evolution. Methyl iodide (43.0 ml, 0.70 mole) was added by syringe and the reaction mixture refluxed overnight. The reaction was cooled to room temperature and poured into a separatory funnel containing a 1:1:1 mixture of saturated ammonium chloride:brine:water. The layers were separated and the aqueous phase extracted with 100 ml ether. The combined organic phase and ether extract was washed with brine, dried over magnesium sulfate and filtered. The solvents were removed by distillation at atmospheric pressure using a Vigreaux column leaving ethyl 3-keto-2-methyl-4,4,4-trifluorobutanoate as the pot residue. Rf: (EtAc/hexane--20:80)
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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